molecular formula C14H28O2 B15362860 Methyl 3-pentyloctanoate

Methyl 3-pentyloctanoate

Cat. No.: B15362860
M. Wt: 228.37 g/mol
InChI Key: AWCBXTTVXCACBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-pentyloctanoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is synthesized through the esterification reaction of 3-pentyloctanoic acid and methanol.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The primary method for synthesizing this compound involves the reaction between 3-pentyloctanoic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The process may also involve the use of molecular sieves to remove water, a byproduct of the reaction, which helps drive the equilibrium towards the formation of the ester.

Types of Reactions:

  • Hydrolysis: this compound can undergo hydrolysis in the presence of a strong base or acid, resulting in the formation of 3-pentyloctanoic acid and methanol.

  • Reduction: Reduction reactions are not typically associated with esters like this compound.

  • Oxidation: Oxidation reactions are also uncommon for this ester.

Common Reagents and Conditions:

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

  • Oxidation: Not applicable for this ester.

Major Products Formed:

  • Hydrolysis: 3-pentyloctanoic acid and methanol.

Scientific Research Applications

Methyl 3-pentyloctanoate has various applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for testing esterification processes.

  • Biology: Esters like this compound are studied for their biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore the use of esters in drug delivery systems due to their biocompatibility and ability to form prodrugs.

  • Industry: It is used in the production of fragrances and flavors, as well as in the formulation of cosmetics and personal care products.

Mechanism of Action

Methyl 3-pentyloctanoate is similar to other esters such as methyl valerate and methyl hexanoate. its unique structure, with a longer carbon chain, gives it distinct physical and chemical properties. These differences can affect its reactivity, boiling point, and solubility, making it suitable for specific applications where other esters may not be as effective.

Comparison with Similar Compounds

  • Methyl valerate

  • Methyl hexanoate

  • Methyl heptanoate

Properties

IUPAC Name

methyl 3-pentyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-6-8-10-13(11-9-7-5-2)12-14(15)16-3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCBXTTVXCACBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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